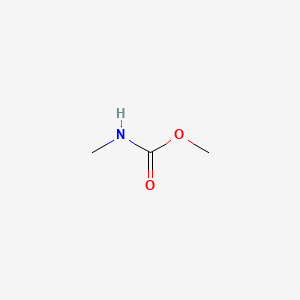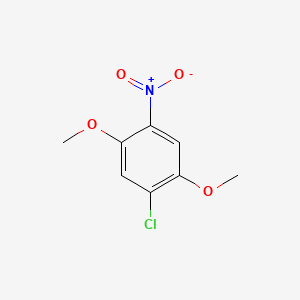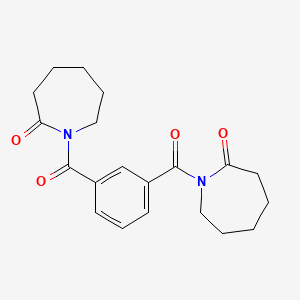
Pyridine-2,3,5,6-tetraamine
Descripción general
Descripción
Pyridine-2,3,5,6-tetraamine, also known as 2,3,5,6-Pyridinetetramine, is a chemical compound with the molecular formula C5H9N5 . It has a molecular weight of 139.16 . It is used in the field of Organic Light-Emitting Diode (OLED) Materials .
Synthesis Analysis
The synthesis of pyridine derivatives, including Pyridine-2,3,5,6-tetraamine, has been reported in several studies . One such method involves a base-promoted one-pot procedure for the synthesis of 3,5-diaryl pyridines via a variety of aromatic terminal alkynes with benzamides as the nitrogen source .Molecular Structure Analysis
The molecular structure of Pyridine-2,3,5,6-tetraamine can be represented by the InChI code: 1S/C5H9N5.3ClH/c6-2-1-3(7)5(9)10-4(2)8;;;/h1H,6-7H2,(H4,8,9,10);3*1H .Physical And Chemical Properties Analysis
Pyridine-2,3,5,6-tetraamine has a predicted density of 1.516±0.06 g/cm3 . Its melting point is greater than 360 °C (decomp), and its predicted boiling point is 485.3±40.0 °C . The pKa value is predicted to be 5.78±0.50 .Aplicaciones Científicas De Investigación
Synthesis and Application in Polymer Chemistry
Pyridine-2,3,5,6-tetraamine derivatives have been utilized in the synthesis of polybenzimidazoles (PBIs). For example, Py-TAB, a monomer related to pyridine-2,3,5,6-tetraamine, showed wider scope for synthesis with various dicarboxylic acids, leading to PBIs with enhanced solubility, thermal, mechanical, and oxidative stability. This improvement is crucial for overcoming the processability issues of PBIs, facilitating their large-scale use (Maity & Jana, 2013).
The presence of pyridine moieties in polymer structures has been explored to modulate properties like solubility, stability, and proton conductivity. For instance, copolymers synthesized from Py-TAB and other tetraamines showed adjustable thermal, chemical, and mechanical stabilities, enhancing the applicability of these materials in various fields (Maity & Jana, 2015).
Application in Organic Synthesis
- Pyridine-2,3,5,6-tetraamine derivatives have been used in one-pot synthesis processes for creating complex organic compounds like pyrindines and tetrahydroquinolines. These compounds have broad applications in pharmaceutical chemistry and as ligands in coordination chemistry (Yehia, Polborn, & Müller, 2002).
Medicinal Chemistry and Pharmacology
- Pyridine-2,3,5,6-tetraamine derivatives have been studied for their potential as NO carriers in pharmacological applications. Studies show that these compounds can modify vascular responses, suggesting their use in medical research for understanding mechanisms of action in the cardiovascular system (Conceição-Vertamatti et al., 2015).
Green Chemistry and Synthesis of Nucleosides
- In the realm of green chemistry, pyridine-2,3,5,6-tetraamine derivatives have been employed in microwave-assisted synthesis techniques to create novel compounds with applications in cancer treatment and antibacterial therapies. This method aligns with the principles of green chemistry, offering high yields and environmentally friendly synthesis routes (Alrobaian et al., 2019).
Safety And Hazards
Pyridine-2,3,5,6-tetraamine is classified as a hazardous substance. It carries the GHS07 hazard pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
pyridine-2,3,5,6-tetramine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYUQKZZQKUOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343044 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,3,5,6-tetraamine | |
CAS RN |
38926-45-3 | |
| Record name | 2,3,5,6-Pyridinetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)




![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)

